molecular formula C30H24BrN5O4 B10865994 (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine

(1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine

Cat. No.: B10865994
M. Wt: 598.4 g/mol
InChI Key: FWKCZQWSBAQAGE-MWBNBJEGSA-N
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Description

1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE involves several steps, starting with the preparation of the core structure, 1-(4-bromophenyl)-1-ethanone. This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C30H24BrN5O4

Molecular Weight

598.4 g/mol

IUPAC Name

(E)-N-[[11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-bromophenyl)ethanimine

InChI

InChI=1S/C30H24BrN5O4/c1-18(19-4-10-22(31)11-5-19)35-39-16-25-33-29-27-26(20-6-12-23(37-2)13-7-20)28(21-8-14-24(38-3)15-9-21)40-30(27)32-17-36(29)34-25/h4-15,17H,16H2,1-3H3/b35-18+

InChI Key

FWKCZQWSBAQAGE-MWBNBJEGSA-N

Isomeric SMILES

C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)/C6=CC=C(C=C6)Br

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)Br

Origin of Product

United States

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